

Spectroscopic Profile of 1-Boc-4-Benzylxy-3-formylindole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Boc-4-Benzylxy-3-formylindole**

Cat. No.: **B1337694**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for **1-Boc-4-benzylxy-3-formylindole**. Due to the absence of publicly available experimental spectra, this document presents predicted ¹H and ¹³C NMR data based on the analysis of structurally related compounds. It also outlines a general experimental protocol for the synthesis and spectroscopic analysis of this compound, which is a valuable intermediate in the synthesis of various biologically active molecules.

Predicted Spectroscopic Data

The chemical structure of **1-Boc-4-benzylxy-3-formylindole** (CAS Number: 404888-01-3, Molecular Formula: C₂₁H₂₁NO₄) contains several key functional groups that give rise to a distinct NMR fingerprint.^[1]^[2]^[3] The following tables summarize the predicted quantitative NMR data.

Table 1: Predicted ¹H NMR Data for **1-Boc-4-benzylxy-3-formylindole** (in CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.2	s	1H	CHO
~8.2	d	1H	H-7
~7.6	s	1H	H-2
~7.5-7.3	m	5H	Phenyl H
~7.2	t	1H	H-6
~6.8	d	1H	H-5
~5.2	s	2H	OCH ₂ Ph
~1.7	s	9H	C(CH ₃) ₃

Table 2: Predicted ¹³C NMR Data for **1-Boc-4-benzyloxy-3-formylindole** (in CDCl₃)

Chemical Shift (δ) ppm	Assignment
~185	C=O (Aldehyde)
~155	C-4
~149	C=O (Boc)
~138	C-7a
~136	Phenyl C (quaternary)
~135	C-2
~129-127	Phenyl CH
~125	C-3a
~123	C-6
~118	C-3
~115	C-7
~105	C-5
~85	$\text{C}(\text{CH}_3)_3$
~71	OCH_2Ph
~28	$\text{C}(\text{CH}_3)_3$

Experimental Protocols

While specific experimental details for the synthesis of **1-Boc-4-benzyloxy-3-formylindole** are not readily available in the searched literature, a general procedure can be outlined based on established methods for the synthesis and characterization of similar indole derivatives.

General Synthesis of N-Protected Indoles

N-protected indoles are commonly synthesized from the corresponding indole by reaction with an appropriate protecting group precursor in the presence of a base. For instance, N-Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc_2O).

Materials:

- Substituted indole
- Alkyl bromide or other protecting group precursor
- Potassium hydroxide (KOH) or other suitable base
- Dimethyl sulfoxide (DMSO) or other appropriate solvent
- Ethyl acetate
- Water
- Sodium sulfate (Na_2SO_4)

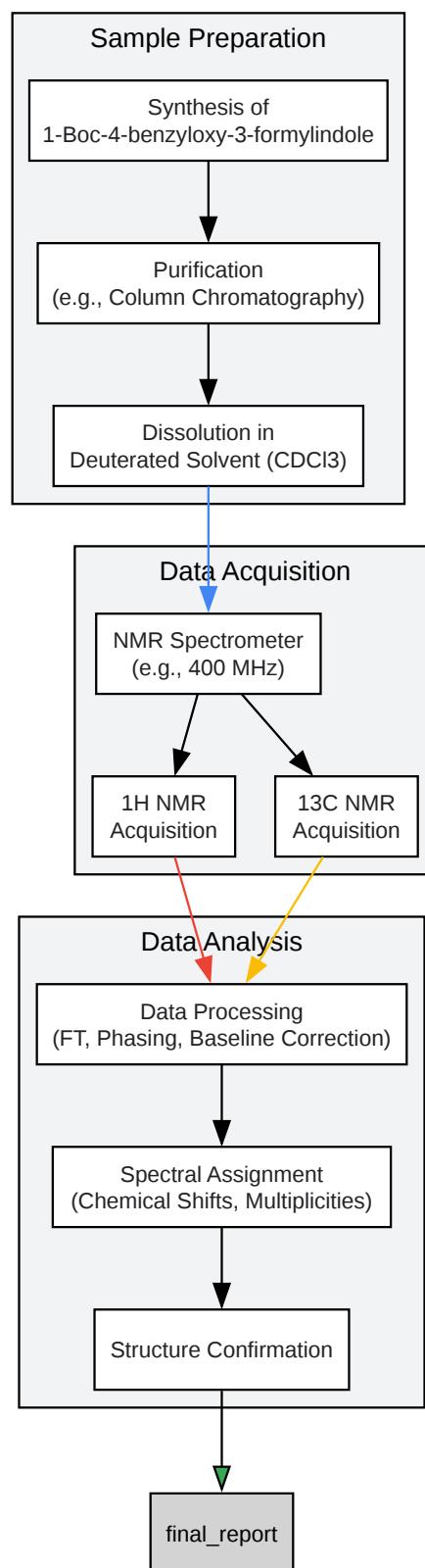
Procedure:

- To a flask containing the substituted indole in DMSO, add KOH and stir at room temperature.
- Add the alkyl bromide (or other protecting agent) to the reaction mixture.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with ethyl acetate.
- Dry the combined organic layers over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel chromatography to obtain the desired N-protected indole.

NMR Sample Preparation and Data Acquisition

Materials:

- **1-Boc-4-benzyloxy-3-formylindole** (5-10 mg)
- Deuterated chloroform (CDCl_3) (approx. 0.7 mL)


- 5 mm NMR tube

Procedure:

- Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of CDCl_3 .
- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Process the raw data, which includes Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak of CDCl_3 (δ 7.26 for ^1H and δ 77.16 for ^{13}C).

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow from sample preparation to the final spectroscopic data analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **1-Boc-4-benzyloxy-3-formylindole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. tert-Butyl 6-(benzyloxy)-3-formyl-1H-indole-1-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate | C14H14BrNO3 | CID 40428520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Boc-4-Benzyl-3-formylindole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1337694#spectroscopic-data-for-1-boc-4-benzyl-3-formylindole-nmr>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com